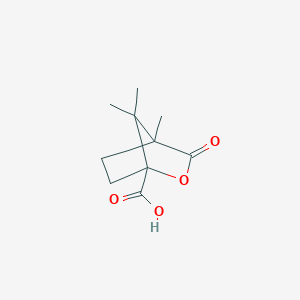

(1S)-(-)-Acide camphanique

Vue d'ensemble

Description

(1S)-(-)-Camphanic acid, also known as (1S)-(-)-3-methyl-2-oxabicyclo[2.2.1]heptan-3-one, is a naturally occurring terpenoid ketone found in a variety of plants and fungi. It is an important intermediate for the synthesis of other compounds, and it has a wide range of applications in scientific research and pharmaceuticals.

Applications De Recherche Scientifique

Agent de résolution chirale

(1S)-(-)-Acide camphanique est largement utilisé comme agent de résolution chirale en raison de sa capacité à séparer les énantiomères. Cette application est cruciale dans l'industrie pharmaceutique où la chiralité d'un médicament peut affecter son efficacité et sa sécurité. La stéréochimie unique du composé lui permet de former des sels diastéréoisomères avec des mélanges racémiques, facilitant la séparation des énantiomères .

Synthèse de nanofibres de polyaniline chirales

En science des matériaux, this compound sert de dopant dans la synthèse de nanofibres de polyaniline chirale (PANI). Ces nanofibres ont des applications potentielles en optoélectronique et comme capteurs en raison de leurs propriétés conductrices. La chiralité induite par this compound est essentielle pour créer des matériaux ayant des activités optiques spécifiques .

Induction de la chiralité dans les polymères conducteurs

This compound est utilisé pour induire la chiralité dans la bande de conduction des polymères conducteurs. Cette application est importante pour le développement de dispositifs électroniques avancés à base de polymères qui nécessitent une chiralité spécifique pour leur fonctionnalité .

Analyse de la pureté énantiomérique

En chimie analytique, this compound est utilisé pour déterminer la pureté énantiomérique d'autres composés. Il peut former des complexes avec d'autres molécules chirales, permettant l'analyse de leur rotation optique et donc de leur pureté .

Recherche sur la reconnaissance moléculaire

Ce composé est également un élément essentiel de la recherche sur les processus de reconnaissance moléculaire. Il peut agir comme une molécule hôte pour diverses molécules invitées, fournissant des informations sur les principes de la chiralité et des interactions moléculaires .

Développement de méthodes d'électropolymérisation

Les chercheurs utilisent this compound dans le développement de méthodes d'électropolymérisation sans avoir besoin d'un modèle. Cette approche simplifie la production de polymères ayant des propriétés spécifiques et peut être appliquée pour créer des matériaux nouveaux .

Synthèse de sels d'ammonium quaternaires (QUATs)

Enfin, this compound est impliqué dans la synthèse des QUATs, qui sont des composés ayant diverses applications, notamment comme désinfectants et agents antistatiques. Le processus de synthèse profite des propriétés chirales du composé, conduisant à des QUATs ayant des fonctionnalités spécifiques .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWKPGFLZGMMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928556 | |

| Record name | 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13429-83-9 | |

| Record name | 4,7,7-Trimethyl(2-oxabicyclo(2.2.1)hept-1-yl)carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7,7-trimethyl(2-oxabicyclo[2.2.1]hept-1-yl)carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of (1S)-(-)-Camphanic acid in the context of the provided research papers?

A1: The research papers primarily highlight the use of (1S)-(-)-Camphanic acid as a chiral resolving agent. It facilitates the separation of enantiomers from racemic mixtures by forming diastereomeric esters. These diastereomers, unlike enantiomers, possess distinct physical properties, enabling separation through techniques like fractional crystallization or chromatography [, , , , , , ].

Q2: Can you elaborate on how (1S)-(-)-Camphanic acid is used to determine the absolute configuration of chiral compounds?

A2: (1S)-(-)-Camphanic acid is reacted with the racemic mixture of a chiral compound, typically an alcohol or amine. This reaction forms diastereomeric esters or amides. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization or chromatography. After separation, the (1S)-(-)-Camphanic acid moiety can be removed, yielding the individual enantiomers. By analyzing the separated diastereomers through techniques like X-ray crystallography, the absolute configuration of the original enantiomers can be determined [, ].

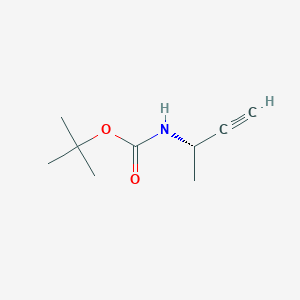

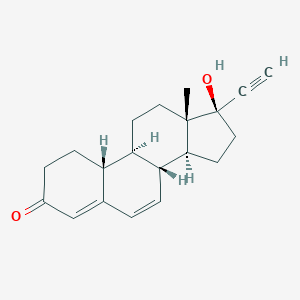

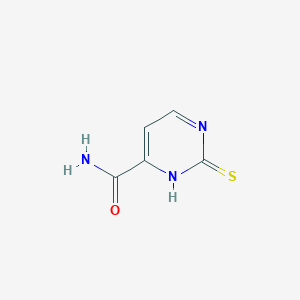

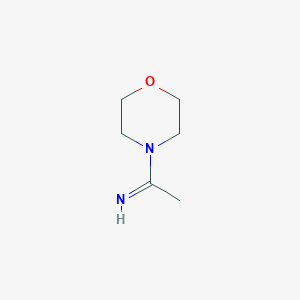

Q3: Are there specific functional groups that (1S)-(-)-Camphanic acid reacts with to form diastereomers?

A3: Yes, (1S)-(-)-Camphanic acid typically reacts with compounds containing alcohol (-OH) or amine (-NH2) functionalities to form diastereomeric esters or amides, respectively. For example, in the synthesis of polypropionate fragments, (1S)-(-)-Camphanic acid is used to derivatize alcohols []. Similarly, it reacts with a hydroxyl-functionalized biphenylphosphane to form diastereomeric esters for enantiomer separation [].

Q4: What are the advantages of using (1S)-(-)-Camphanic acid as a chiral resolving agent compared to other methods?

A4: (1S)-(-)-Camphanic acid offers several advantages:

- Recoverability: (1S)-(-)-Camphanic acid can be recovered after the resolution process and potentially reused. []

Q5: What analytical techniques are employed to analyze the diastereomers formed with (1S)-(-)-Camphanic acid?

A5: Various analytical techniques are used to analyze the diastereomeric derivatives, including:

- X-ray Crystallography: Determines the absolute configuration of the separated enantiomers [, ].

- Gas-liquid Chromatography (GLC): Used to resolve racemic synthons after derivatization with (1S)-(-)-Camphanic acid [].

- High-Performance Liquid Chromatography (HPLC): Useful for separating and analyzing diastereomeric flavonoid (1S)-(-)-camphanic acid esters [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)

![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)